molecular formula C26H23NO5 B2914119 2-(2H-1,3-benzodioxol-5-yl)-3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-1H-inden-1-one CAS No. 1022749-91-2

2-(2H-1,3-benzodioxol-5-yl)-3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-1H-inden-1-one

Cat. No.: B2914119
CAS No.: 1022749-91-2
M. Wt: 429.472
InChI Key: YFXUFNVINKDUGH-UHFFFAOYSA-N
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Description

The compound 2-(2H-1,3-benzodioxol-5-yl)-3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-1H-inden-1-one is a structurally complex molecule featuring a fused indenone core substituted with a 1,3-benzodioxole ring and a 3,4-dimethoxyphenyl ethylamino side chain. Its synthesis and structural analysis are motivated by its resemblance to biologically active derivatives, such as enzyme inhibitors and receptor modulators . The benzodioxole and dimethoxyphenyl groups are common in pharmaceuticals due to their metabolic stability and ability to engage in π-π interactions, while the ethylamino linker may enhance solubility and target binding .

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-3-[2-(3,4-dimethoxyphenyl)ethylamino]inden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23NO5/c1-29-20-9-7-16(13-22(20)30-2)11-12-27-25-18-5-3-4-6-19(18)26(28)24(25)17-8-10-21-23(14-17)32-15-31-21/h3-10,13-14,27H,11-12,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFXUFNVINKDUGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC2=C(C(=O)C3=CC=CC=C32)C4=CC5=C(C=C4)OCO5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2H-1,3-benzodioxol-5-yl)-3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-1H-inden-1-one , often referred to in the literature as a benzodioxole derivative, has garnered attention for its potential biological activities. This article synthesizes findings from various studies to elucidate its pharmacological properties, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

This compound belongs to a class of organic compounds known for their diverse biological activities. Its structure features a benzodioxole moiety, which is known for its role in various pharmacological effects. The molecular formula is C19H20N2O4C_{19}H_{20}N_2O_4, with an average molecular weight of approximately 336.37 g/mol.

Antidiabetic Effects

Recent studies have highlighted the potential of benzodioxole derivatives as candidates for antidiabetic drugs. A related compound demonstrated significant inhibition of α-amylase, an enzyme involved in carbohydrate digestion. Specifically, it exhibited an IC50 value of 0.68 µM, indicating potent activity against this target while showing minimal cytotoxicity towards normal cell lines (IC50 > 150 µM) .

CompoundTargetIC50 (µM)Cytotoxicity (Normal Cell Line)
IIaα-Amylase0.85>150
IIcα-Amylase0.68>150

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro assays indicated significant cytotoxic effects against various cancer cell lines, including breast (MCF-7), lung (A549), and prostate cancer cells (PC3). The observed IC50 values ranged between 26 µM and 65 µM across different cell lines . This suggests that the compound may inhibit cancer cell proliferation effectively.

The mechanisms underlying the biological activities of this compound are still under investigation. However, it is hypothesized that the presence of the benzodioxole structure contributes to its ability to modulate enzyme activity and influence cellular signaling pathways associated with cancer and metabolic disorders.

Case Studies

  • In Vitro Studies : A series of in vitro experiments were conducted using MTS assays to evaluate the cytotoxicity of the compound across various cancer cell lines. Results indicated that while the compound effectively inhibited cancer cell growth, it maintained a favorable safety profile against normal cells .
  • In Vivo Studies : In vivo experiments using streptozotocin-induced diabetic mice demonstrated that this class of compounds could lower blood glucose levels significantly compared to controls, further supporting their potential as therapeutic agents for diabetes management .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The target compound shares key structural motifs with several bioactive molecules:

(2E)-2-[(2H-1,3-Benzodioxol-5-yl)methylidene]-2,3-dihydro-1H-inden-1-one (): Similarities: Both compounds contain a benzodioxol-substituted indenone core. Differences: The target compound includes a 3,4-dimethoxyphenyl ethylamino group, absent in this simpler derivative. This substitution likely enhances steric bulk and hydrogen-bonding capacity. Biological Relevance: The parent compound’s planar five-membered rings (r.m.s. deviation = 0.041 Å) suggest rigidity, which may influence binding pocket compatibility .

(E)-N-[2-(1,3-Benzodioxol-5-yl)ethyl]-3-(3,4-dimethoxyphenyl)prop-2-enamide (FEMA 4773, ): Similarities: Both feature benzodioxol and dimethoxyphenyl groups linked via an ethylamino chain. Differences: The propenamide group in FEMA 4773 replaces the indenone core, altering electronic properties and conjugation. Applications: FEMA 4773 is a flavoring agent, whereas the target compound’s indenone core may favor enzyme inhibition .

Verapamil Metabolites (): Similarities: Shared 3,4-dimethoxyphenyl ethylamino motif, critical for calcium channel modulation. Differences: Verapamil metabolites include an acetonitrile group instead of benzodioxol-indenone. Pharmacokinetics: Substrate stereoselectivity (S/R ratio = 2.28 in rats) highlights the ethylamino group’s role in metabolic processing .

Key Insights :

  • The ethylamino linker in verapamil metabolites and FEMA 4773 is associated with metabolic O-demethylation, suggesting similar pathways for the target compound .
Pharmacological and Metabolic Differences
  • Metabolism : The dimethoxyphenyl group in verapamil undergoes regioselective O-demethylation (para > meta), a process likely shared by the target compound .
  • Target Selectivity: Cilobradine’s benzazepinone structure () shows how minor structural changes (e.g., indenone vs. benzazepinone) can shift activity from ion channels to enzymes.

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